Akuammigine

Description

This compound is a natural product found in Uncaria tomentosa, Uncaria rhynchophylla, and other organisms with data available.

See also: Cat's Claw (part of).

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTOGORTSDXSFK-BMYCAMMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318228 |

Source

|

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-17-1 |

Source

|

| Record name | Akuammigine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Akuammigine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Akuammigine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AKUAMMIGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Akuammigine: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akuammigine is a monoterpenoid indole alkaloid found in various plant species, most notably in the seeds of the West African tree Picralima nitida (akuamma) and in plants of the Vinca and Uncaria genera.[1][2] For centuries, extracts from Picralima nitida have been utilized in traditional African medicine for the treatment of pain and fever.[1][3] Modern scientific investigation has identified this compound and its related alkaloids as the primary bioactive constituents, revealing their interactions with the central nervous system, particularly the opioid receptors.[1][4][5] This guide provides a comprehensive technical overview of the molecular structure and chemical properties of this compound, offering foundational knowledge for researchers in pharmacology, medicinal chemistry, and drug development.

Molecular Structure and Stereochemistry

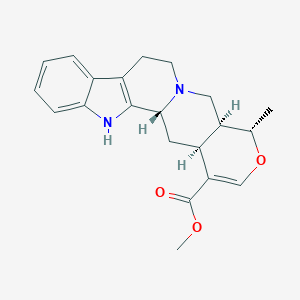

This compound (C₂₁H₂₄N₂O₃) is a complex organic heteropentacyclic compound with a molecular weight of 352.43 g/mol .[2][6] Its core structure is a pentacyclic framework characteristic of the sarpagan and akuammiline classes of monoterpenoid indole alkaloids.[7][8] This intricate architecture arises biosynthetically from the oxidative cyclization of geissoschizine.[7][8]

The structure of this compound is defined by a rigid cage-like system containing multiple stereocenters, which dictates its specific three-dimensional conformation and, consequently, its biological activity. The precise arrangement of these stereocenters is crucial for its interaction with biological targets. The biosynthesis of related alkaloids involves enzymes that carefully control the stereochemistry at key positions, such as C16, leading to a diversity of stereoisomers with distinct biological profiles.[7][8][9][10]

Caption: 2D representation of the core chemical structure of this compound.

The absolute configuration of the stereocenters in naturally occurring this compound is critical for its biological activity. Synthetic strategies targeting this compound and its analogs often focus on controlling these stereocenters to produce enantiomerically pure compounds.[11]

Chemical Properties

The chemical properties of this compound are dictated by its complex polycyclic structure and the presence of various functional groups, including an indole nucleus, a tertiary amine, and a methyl ester. These features influence its solubility, stability, and reactivity.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₃ | [2] |

| Molecular Weight | 352.43 g/mol | [2][6] |

| Appearance | Powder | [6] |

| XLogP3 | 2.7 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Solubility and Stability

This compound exhibits poor solubility in water but is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[6][12] This lipophilic nature is an important consideration for its formulation in drug delivery systems and for conducting in vitro and in vivo studies. For biological assays, stock solutions are typically prepared in DMSO.[13][14]

The stability of this compound is influenced by pH. The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.

Reactivity

The indole nucleus of this compound is susceptible to electrophilic substitution reactions. The tertiary amine imparts basic properties to the molecule, allowing for the formation of salts with acids. This property is often exploited during its extraction and purification from natural sources.[15] The complex, rigid structure of this compound presents challenges for total synthesis, with several research groups developing intricate synthetic routes to access this and related alkaloids.[11][16][17][18][19]

Synthesis and Isolation

The primary natural source of this compound is the seeds of Picralima nitida.[1] The isolation and purification of this compound from this plant material is a critical step for its study and potential therapeutic development.

Experimental Protocol: Isolation from Picralima nitida Seeds

The following protocol outlines a general procedure for the isolation of this compound and related alkaloids.

-

Extraction:

-

Powdered seeds of Picralima nitida are subjected to extraction with an acidic methanolic solution (e.g., methanol with hydrochloric acid).[13]

-

The resulting extract is concentrated to remove the methanol.

-

-

Acid-Base Partitioning:

-

The concentrated extract is dissolved in an acidic aqueous solution and partitioned against a non-polar organic solvent (e.g., hexanes) to remove lipids and other non-polar impurities.[13]

-

The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with sodium hydroxide) to a pH that deprotonates the alkaloids.

-

The basified aqueous layer is then extracted with a chlorinated organic solvent, such as dichloromethane, to isolate the free-base alkaloids.[13]

-

-

Purification:

-

The crude alkaloid mixture obtained from the organic extract is further purified using chromatographic techniques.

-

A highly effective method for separating the complex mixture of akuamma alkaloids is pH-zone-refining countercurrent chromatography.[1][5][20][21] This technique allows for the isolation of this compound and other major alkaloids in high purity and sufficient quantities for biological evaluation.[1][5][21]

-

Flash chromatography on silica gel can also be used for further separation and purification of co-eluting compounds.[22]

-

Caption: Generalized workflow for the isolation of this compound from natural sources.

Biological Activities and Mechanism of Action

The pharmacological interest in this compound and its related alkaloids stems from their activity at opioid receptors.[1][4][5] These G-protein coupled receptors are central to pain modulation and are the targets of clinically used opioid analgesics.

This compound itself has been reported to have little or no efficacy in opioid bioassays.[4] However, other alkaloids present in Picralima nitida seeds, such as akuammine and pseudo-akuammigine, are weak agonists at the mu-opioid receptor (μOR).[23][24][25] Akuammicine, another related alkaloid, shows a preference for the kappa-opioid receptor (κOR).[4]

The interaction of these alkaloids with opioid receptors is complex and can involve both agonist and antagonist activities. For instance, while akuammidine is a μOR agonist, akuammine acts as a μOR antagonist.[4] The varying degrees of agonist and antagonist activity at different opioid receptor subtypes contribute to the overall pharmacological profile of Picralima nitida extracts.

The modest potency of these natural alkaloids has prompted research into semi-synthetic derivatives to improve their affinity and efficacy at opioid receptors.[23][24] Structure-activity relationship (SAR) studies have shown that modifications to the indole core can significantly enhance potency at the μOR.[23][24] For example, the introduction of a phenethyl moiety at the N1 position of pseudo-akuammigine resulted in a 70-fold increase in potency.[23][24]

Caption: Simplified signaling pathway of a μ-opioid receptor agonist like pseudo-akuammigine.

The analgesic actions of some akuamma alkaloids have been demonstrated in animal models to be mediated through their interaction with opioid receptors, as these effects can be antagonized by opioid antagonists like naloxone.[26]

Conclusion

This compound is a structurally complex monoterpenoid indole alkaloid with a rich history in traditional medicine. Its intricate molecular architecture and the presence of multiple functional groups define its chemical properties and present both challenges and opportunities for chemical synthesis and modification. While this compound itself shows limited direct opioid activity, its structural analogs found in Picralima nitida seeds serve as important scaffolds for the development of novel opioid receptor modulators. Further research into the synthesis of derivatives and a deeper understanding of their structure-activity relationships hold promise for the development of new therapeutics with potentially improved side-effect profiles compared to traditional opioids.

References

- Akuammine (C22H26N2O4) properties. (n.d.). Google Vertex AI Search.

-

Caputi, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. bioRxiv. Retrieved January 14, 2026, from [Link]

-

McCurdy, C. R., et al. (2019). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Caputi, L., et al. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Cell. Retrieved January 14, 2026, from [Link]

-

Ma, D., et al. (2019). Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudothis compound. Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]

-

The-akuammiline-alkaloids-origin-and-synthesis. (2013). Bohrium. Retrieved January 14, 2026, from [Link]

-

Hennessy, M. R., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Chemical Neuroscience. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link]

-

Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). European Journal of Pharmacology. Retrieved January 14, 2026, from [Link]

-

Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). BioCrick. Retrieved January 14, 2026, from [Link]

-

Smith, J. M., et al. (2018). Enantioselective Total Syntheses of Methanoquinolizidine-Containing Akuammiline Alkaloids and Related Studies. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Caputi, L., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. Retrieved January 14, 2026, from [Link]

-

A proposed synthesis routine of akuammicine, one of the akuamma alkalo. (2022). Taylor & Francis. Retrieved January 14, 2026, from [Link]

-

Garg, N. K., & Smith, J. M. (2014). Total Synthesis of the Akuammiline Alkaloid Picrinine. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Publications. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. PubMed. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Akuammine. PubChem. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ACS Publications. Retrieved January 14, 2026, from [Link]

-

Caputi, L., et al. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv. Retrieved January 14, 2026, from [Link]

-

Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Creed, S. M., et al. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. SciSpace. Retrieved January 14, 2026, from [Link]

-

LOTUS: Natural Products Online. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

-

Pseudothis compound. (n.d.). BioCrick. Retrieved January 14, 2026, from [Link]

-

Duwiejua, M., et al. (2002). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. KISTI. Retrieved January 14, 2026, from [Link]

-

Hennessy, M. R., et al. (2023). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C21H24N2O3 | CID 1268096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 4. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | CAS:642-17-1 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Pseudothis compound | CAS:2447-70-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 13. benchchem.com [benchchem.com]

- 14. medkoo.com [medkoo.com]

- 15. researchgate.net [researchgate.net]

- 16. Total Syntheses of Echitamine, Akuammiline, Rhazicine, and Pseudothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Akuammiline Alkaloids; Origin and Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [PDF] Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. | Semantic Scholar [semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. [논문]Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats [scienceon.kisti.re.kr]

An In-depth Technical Guide to the Biosynthesis of Akuammigine and Related Indole Alkaloids

Executive Summary

The monoterpenoid indole alkaloids (MIAs) represent a vast and structurally diverse class of plant-specialized metabolites, many of which possess significant pharmaceutical value. Within this superfamily, the akuammiline and sarpagan alkaloids are distinguished by their complex, polycyclic frameworks and notable biological activities, including analgesic and anti-arrhythmic properties. This technical guide provides a comprehensive overview of the biosynthetic pathway leading to this compound and its relatives, intended for researchers, scientists, and drug development professionals. We will deconstruct the intricate enzymatic cascade, from the foundational precursors to the pivotal branch-point intermediate, 19E-geissoschizine, and detail the subsequent divergent, enzyme-catalyzed cyclizations that generate the characteristic molecular skeletons. This document emphasizes the causality behind experimental approaches, provides validated protocols for pathway elucidation, and presents quantitative data to illustrate the principles of metabolic flux. The aim is to furnish a robust intellectual framework for future research and metabolic engineering efforts in this critical area of natural product science.

Chapter 1: The Universal Gateway: Strictosidine Biosynthesis

The journey to over 3,000 distinct MIAs begins with a single, crucial condensation reaction.[1][2] The biosynthesis of all TIAs (terpenoid indole alkaloids) is initiated by the stereospecific Pictet-Spengler reaction between tryptamine, derived from the shikimate pathway, and the monoterpenoid secologanin, a product of the terpenoid (or MEP) pathway.[3][4]

This foundational step is catalyzed by Strictosidine Synthase (STR) , a key enzyme that acts as a gatekeeper for the entire metabolic cascade.[5][6] STR ensures the exclusive formation of 3-α(S)-strictosidine, the universal precursor for the vast majority of indole alkaloids.[5][6] The enzyme functions as a molecular scaffold, increasing the local concentration of its substrates and orienting an iminium intermediate to ensure the high diastereoselectivity of the cyclization.[6] The catalytic mechanism hinges on a critical glutamic acid residue (Glu309 in Rauvolfia serpentina STR) within the active site.[5] The central role of STR makes its gene a primary target for coordinate regulation by plant hormones and a focal point for metabolic engineering strategies aiming to enhance overall MIA production.[4][6]

Chapter 2: Geissoschizine: The Pivotal Branch-Point Intermediate

Following its synthesis, strictosidine undergoes deglycosylation by the enzyme strictosidine-β-D-glucosidase (SGD). This step generates a highly reactive and unstable aglycone intermediate.[7][8] This intermediate is then reduced by a medium-chain alcohol dehydrogenase, geissoschizine synthase (GS), to form 19E-geissoschizine .[8][9]

Geissoschizine is not a final product but rather a critical crossroads in MIA biosynthesis.[7] Its densely functionalized corynanthe-type skeleton is poised for a series of remarkable enzymatic rearrangements. From this single precursor, pathways diverge to generate at least four major, structurally distinct alkaloid scaffolds: strychnos, akuammiline, sarpagan, and mavacurane.[7][9] The fate of geissoschizine is determined by a suite of homologous but functionally distinct cytochrome P450 monooxygenases that catalyze regioselective oxidative cyclizations.

Chapter 3: The Core Cyclizations: Forging the Akuammiline and Sarpagan Skeletons

The structural identity of this compound and its relatives is defined by the specific intramolecular C-C bond formed during the cyclization of geissoschizine. This process is governed by homologous cytochrome P450 enzymes that, despite their similarities, exhibit exquisite regioselectivity.[7][10]

The Akuammiline Skeleton (C7–C16 Bond)

The formation of the akuammiline framework, which features a distinctive methanoquinolizidine cage structure, is initiated by the formation of a bond between the C7 of the indole ring and the C16 of the terpenoid-derived portion.[7][8] This reaction is catalyzed by Rhazimal Synthase (RHS) , a P450 enzyme first identified in Alstonia scholaris.[8][9] The product of this cyclization is rhazimal, an aldehyde that serves as a key precursor for further diversification within the akuammiline class.[8][11] Studies of RHS enzymes from various species show they consistently produce the 16R stereoisomer of rhazimal.[7][10][12]

The Sarpagan Skeleton (C5–C16 Bond)

In a competing reaction, geissoschizine can be cyclized to form the sarpagan skeleton, characterized by a C5–C16 bond. This transformation is catalyzed by Sarpagan Bridge Enzymes (SBEs) , which have been identified in plants such as Rauvolfia serpentina and Catharanthus roseus.[7][9] Unlike the stereospecificity of RHS, SBEs display more complex behavior. They can yield a mixture of diastereomers: the 16R polyneuridine aldehyde and its 16S epimer, akuammidine aldehyde.[7][10][12] The ratio of these products can vary between SBEs from different plant species, contributing significantly to the chemical diversity of sarpagan alkaloids in nature.[10][12]

Stereochemical Diversity: The Role of C16 Epimerization

A long-standing question in MIA biosynthesis has been the stereochemistry at the C16 position. While RHS enzymes are stereospecific, SBEs can produce both epimers.[7][10] This enzymatic promiscuity is a primary source of diversity. Furthermore, downstream enzymes, including aldehyde reductases and deformylases, can further epimerize the C16 center during subsequent tailoring reactions.[7][10] This enzymatic processing of both 16R and 16S intermediates explains the presence of alkaloids with differing stereochemistry in various plant species, demonstrating a sophisticated mechanism for generating species-specific alkaloid profiles.[7][12]

Chapter 4: Tailoring and Diversification: The Path to this compound

The initial cyclization products—rhazimal, polyneuridine aldehyde, and akuammidine aldehyde—are not the final bioactive molecules. They are substrates for a series of "tailoring" enzymes that modify the core skeleton through reductions, deformylations, decarbomethoxylations, acetylations, and hydroxylations.[7][8][10][13]

For instance, akuammidine aldehyde (the 16S product of SBE) can be processed by downstream enzymes like akuammidine aldehyde reductases.[7] Subsequent deformylation and other modifications lead to alkaloids such as pericyclivine and, ultimately, the broader family of sarpagan and akuammiline alkaloids.[7][12] The biosynthesis of pseudothis compound and the related opioid-like compound akuammine (10-hydroxy-pseudothis compound) follows this paradigm, where a final hydroxylation step on the indole ring is catalyzed by a highly promiscuous P450, pseudothis compound 10-hydroxylase.[13] The exact enzymatic sequence leading to this compound itself is a subject of ongoing research but is understood to proceed through these tailored modifications of the core akuammiline/sarpagan skeletons.

Chapter 5: Experimental Elucidation of the Pathway: A Methodological Guide

The elucidation of this complex pathway relies on a combination of bioinformatics, molecular biology, and analytical chemistry. The following protocols represent a validated workflow for the discovery and characterization of MIA biosynthetic enzymes.

Protocol 1: Heterologous Expression and In Vitro Characterization of P450 Enzymes

-

Rationale: To confirm the specific function of a candidate enzyme (e.g., a putative SBE or RHS) by expressing it in a clean, heterologous host and testing its activity against a known substrate. Saccharomyces cerevisiae (yeast) is an ideal host for expressing plant P450s.

-

Methodology:

-

Gene Synthesis & Cloning: Obtain the coding sequence of the candidate gene (identified via transcriptome analysis) and clone it into a yeast expression vector. Co-express with a required partner, NADPH-cytochrome P450 reductase (CPR).

-

Yeast Transformation & Culture: Transform the expression constructs into a suitable yeast strain. Grow the culture under inducing conditions to promote protein expression.

-

Microsome Isolation: Harvest the yeast cells, lyse them, and perform differential centrifugation to isolate the microsomal fraction, which is enriched with membrane-bound P450 enzymes.

-

Enzyme Assay: Incubate the isolated microsomes with the substrate (19E-geissoschizine) in a buffered solution containing NADPH as a cofactor.

-

Product Analysis: Quench the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by LC-MS to identify the reaction products by comparing retention times and mass spectra to authentic standards.[14]

-

Protocol 2: In Planta Functional Analysis using Virus-Induced Gene Silencing (VIGS)

-

Rationale: To validate the physiological role of an enzyme within the plant. By silencing the target gene, one can observe the resulting changes in the plant's metabolite profile. This is a powerful technique for confirming an enzyme's role in a specific metabolic pathway.[7][10]

-

Methodology:

-

VIGS Construct Preparation: Clone a fragment of the target gene into a Tobacco Rattle Virus (TRV)-based vector.

-

Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young leaves of the host plant (e.g., C. roseus). The Agrobacterium will transfer the viral vector, initiating systemic silencing of the target gene.

-

Plant Growth: Allow the plants to grow for several weeks until the silencing effect is established throughout the plant.

-

Metabolite Extraction: Harvest leaf tissues from both silenced and control (empty vector) plants. Perform an acid-base extraction to isolate the total alkaloid fraction.

-

qRT-PCR and LC-MS Analysis: Confirm the reduction in target gene transcript levels using quantitative real-time PCR. Quantify the accumulation or depletion of specific alkaloids in the silenced plants compared to controls using LC-MS. A significant reduction in a downstream product coupled with an accumulation of the substrate confirms the enzyme's function.[7][10]

-

Protocol 3: Analytical Profiling of Indole Alkaloids using LC-MS

-

Rationale: To accurately separate, identify, and quantify the complex mixture of alkaloids present in plant extracts or enzyme assays. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard.[15][16][17]

-

Methodology:

-

Sample Preparation: Prepare crude alkaloid extracts from plant material or enzyme assays, ensuring they are free of particulates.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of water and acetonitrile, often with an additive like formic acid or ammonium acetate to improve peak shape and ionization.[16][18]

-

Mass Spectrometry Detection: Couple the HPLC eluent to an electrospray ionization (ESI) source of a mass spectrometer. Operate in positive ion mode, as MIAs readily form [M+H]⁺ ions.

-

Data Analysis: Identify compounds by comparing their retention times and mass-to-charge ratios (m/z) with authentic standards or by analyzing fragmentation patterns (MS/MS) for tentative identification.[17] Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from standards.[16]

-

Chapter 6: Data-Driven Insights: Quantitative Analysis of Pathway Manipulation

The power of the VIGS methodology is its ability to generate quantitative data that reveals metabolic flux. In a key study on C. roseus, silencing the Geissoschizine Oxidase (GO) gene, which leads to the competing strychnos pathway, had a profound effect. By blocking this major pathway, the substrate geissoschizine became more available for the otherwise minor sarpagan pathway, catalyzed by CrSBE.[7]

| Treatment Condition | Target Gene(s) Silenced | Geissoschizine Accumulation | Pericyclivine (Sarpagan Alkaloid) Level | Perivine (Sarpagan Alkaloid) Level |

| Control (Empty Vector) | None | Baseline | Baseline | Baseline |

| VIGS-GO | CrGO | Increased | +980% (9.8-fold increase) | +410% (4.1-fold increase) |

| VIGS-GO+SBE | CrGO & CrSBE | Further Increased | -97.5% (vs. VIGS-GO) | -92.2% (vs. VIGS-GO) |

| Table 1: Quantitative impact of gene silencing on sarpagan alkaloid biosynthesis in C. roseus. Data synthesized from Qu et al., 2018a.[7] |

Interpretation of Results:

-

Silencing GO alone dramatically increased the flux into the sarpagan pathway, leading to a nearly 10-fold increase in pericyclivine. This demonstrates that SBE is active in the plant but is normally outcompeted by GO for their common substrate, geissoschizine.[7]

-

Co-silencing both GO and SBE almost completely abolished the production of these sarpagan alkaloids, confirming that CrSBE is the enzyme physiologically responsible for their biosynthesis in C. roseus.[7]

Chapter 7: Applications in Drug Development & Metabolic Engineering

A detailed understanding of the this compound biosynthetic pathway is not merely an academic exercise; it is fundamental to leveraging these compounds for therapeutic use. Many akuammiline alkaloids, such as akuammine and pseudothis compound, are known agonists of opioid receptors and are used in traditional medicine for pain relief.[13][19][20]

The low abundance of these alkaloids in their native plants makes extraction commercially challenging.[3][21] Metabolic engineering offers a promising alternative. By assembling the biosynthetic genes in a heterologous host like yeast or tobacco, it is possible to create microbial or plant factories for the production of high-value alkaloids.[22][23]

Key Strategies for Metabolic Engineering:

-

Pathway Reconstruction: Assembling all necessary genes—from the upstream precursor pathways to the terminal tailoring enzymes—in a production host.[23]

-

Overexpression of Rate-Limiting Enzymes: Increasing the expression of key enzymes like STR or specific P450s can boost overall pathway flux.[24][25]

-

Blocking Competing Pathways: As demonstrated by the VIGS experiments, silencing or knocking out competing enzymes (like GO) can effectively redirect metabolic flux towards the desired product family (e.g., sarpagan/akuammiline).[7]

-

Enzyme Engineering: Using site-directed mutagenesis to alter the regioselectivity or substrate specificity of P450s like SBE and RHS could enable the production of novel, "unnatural" alkaloids with potentially improved pharmacological properties.[9]

Conclusion

The biosynthesis of this compound and its relatives is a masterclass in metabolic diversification, where a small family of homologous enzymes acts on a pivotal intermediate to generate a wealth of chemical complexity. The pathway is characterized by the central role of strictosidine synthase, the crucial branch-point function of 19E-geissoschizine, and the regioselective and stereochemically nuanced cyclizations catalyzed by SBE and RHS. Elucidating these steps through a combination of in vitro biochemistry and in planta genetics provides not only a deep understanding of plant specialized metabolism but also a validated toolkit for the rational engineering of these pathways. For drug development professionals, this knowledge unlocks the potential to produce rare and valuable alkaloids sustainably and to create novel derivatives for future therapeutic applications.

References

-

Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M. E., Nguyen, T.-D., Dang, T.-T., Soares, T., O’Connor, S. E. (2018). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. bioRxiv. [Link]

-

Liu, Y., Liu, C., & Wang, Y. (2017). Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus. Chinese Medicine. [Link]

-

Ma, X., Koepke, J., Panjikar, S., Fritzsch, G., & Stöckigt, J. (2006). 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis. Planta Medica. [Link]

-

Wikipedia. (n.d.). Strictosidine synthase. Wikipedia. [Link]

-

Jaleel, C. A., Gopi, R., Manivannan, P., Sankar, B., Gomathinayagam, M., & Panneerselvam, R. (2022). Biosynthesis and Modulation of Terpenoid Indole Alkaloids in Catharanthus roseus: A Review of Targeting Genes and Secondary Metabolites. Journal of Pure and Applied Microbiology. [https://j Microbiol.org/biosynthesis-and-modulation-of-terpenoid-indole-alkaloids-in-catharanthus-roseus-a-review-of-targeting-genes-and-secondary-metabolites/]([Link] Microbiol.org/biosynthesis-and-modulation-of-terpenoid-indole-alkaloids-in-catharanthus-roseus-a-review-of-targeting-genes-and-secondary-metabolites/)

-

Apu, M. A. I., Al-Amin, M., & Park, J.-S. (2021). Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering. Journal of Plant Biotechnology. [Link]

-

Verpoorte, R., van der Heijden, R., & Memelink, J. (2016). Monoterpenoid indole alkaloids biosynthesis and its regulation in Catharanthus roseus: a literature review from genes to metabolites. Kyung Hee University. [Link]

-

Mizukami, H., Nordlöv, H., Lee, S. L., & Scott, A. I. (1979). Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation. Biochemistry. [Link]

-

De Luca, V., Fernandez, J. A., Campbell, D., & Kurz, W. G. W. (1988). Developmental Regulation of Enzymes of Indole Alkaloid Biosynthesis in Catharanthus roseus. Plant Physiology. [Link]

-

ResearchGate. (n.d.). Proposed biosynthetic pathway for akuammiline and akuammicine class of alkaloids. ResearchGate. [Link]

-

ResearchGate. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. ResearchGate. [Link]

-

Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M. E., Nguyen, T.-D., ... & O'Connor, S. E. (2024). Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis. The Plant Journal. [Link]

-

He, S., Gao, S., & Li, Z. (2021). Strictosidine synthase, an indispensable enzyme involved in the biosynthesis of terpenoid indole and β-carboline alkaloids. Chinese Journal of Natural Medicines. [Link]

-

Kutchan, T. M., Hampp, N., Lottspeich, F., Beyreuther, K., & Zenk, M. H. (1992). Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis. FEBS Letters. [Link]

-

Ask this paper. (2013). The-akuammiline-alkaloids-origin-and-synthesis. Bohrium. [Link]

-

Lakshmipriya, M., Kokilambigai, S., & Seetharaman, R. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]

-

Liu, M., Zhang, W., Wang, J., Liu, M., & Lin, Z. (2014). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

-

Choi, Y. H., & Verpoorte, R. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Scholarly Publications Leiden University. [Link]

-

Creed, M. C., Sarker, S., & Grundmann, O. (2021). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]

-

Wang, C. L., Li, Y. L., Luo, X. D., & Liu, J. K. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. European Journal of Mass Spectrometry. [Link]

-

Qu, Y., Thamm, A. M. K., & De Luca, V. (2018). Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis. Nature Communications. [Link]

-

Dang, T. T., Franke, J., Carqueijeiro, I., Duge de Bernonville, T., Oudin, A., Gastebois, C., ... & O'Connor, S. E. (2024). Divergent biosynthesis of monoterpene indole alkaloids from geissoschizine. bioRxiv. [Link]

-

Stolarczyk, M., & Maslanka, A. (2013). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. ResearchGate. [Link]

-

Dang, T. T., & De Luca, V. (2022). Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis. Methods in Molecular Biology. [Link]

-

ExplorEnz. (n.d.). EC 1.14.19.80. ExplorEnz. [Link]

-

Caputi, L., Franke, J., Farrow, S. C., Chung, K., Payne, R. M. E., Nguyen, T.-D., ... & O'Connor, S. E. (2024). Stereochemical Insights into Sarpagan and Akuammiline Alkaloid Biosynthesis. bioRxiv. [Link]

-

Tousignant, S., Hnin, N. M., Koirala, S., & Desgagné-Penix, I. (2024). Elucidating the enzyme network driving Amaryllidaceae alkaloids biosynthesis in Leucojum aestivum. The Plant Journal. [Link]

-

Liu, Y., Li, M., Pan, Q., Pan, F., & Tang, Y. (2022). Exploration of the Mechanisms of Differential Indole Alkaloid Biosynthesis in Dedifferentiated and Cambial Meristematic Cells of Catharanthus roseus Using Transcriptome Sequencing. Frontiers in Plant Science. [Link]

-

Fossati, E., Ekins, A., & Martin, V. J. J. (2014). Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems. Current Opinion in Biotechnology. [Link]

-

Hashimoto, T., & Yamada, Y. (2003). Metabolic engineering of plant alkaloid biosynthesis. Proceedings of the National Academy of Sciences. [Link]

-

Semantic Scholar. (n.d.). Enzyme evolution in fungal indole alkaloid biosynthesis. Semantic Scholar. [Link]

-

McCurdy, C. R., Sufka, K. J., & Le, T. M. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Journal of Natural Products. [Link]

-

Chear, N. J. Y., Sharma, A., & McCurdy, C. R. (2021). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. Journal of Natural Products. [Link]

-

ResearchGate. (n.d.). Enzyme evolution in fungal indole alkaloid biosynthesis. ResearchGate. [Link]

-

An, F., & Zhang, T. (2022). Application of metabolic engineering to enhance the content of alkaloids in medicinal plants. Phytochemistry Reviews. [Link]

-

Qu, Y., & De Luca, V. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. International Journal of Molecular Sciences. [Link]

-

Sharma, A., & McCurdy, C. R. (2025). Semi-synthesis in the exploration of opioid-targeting natural products. Natural Product Reports. [Link]

-

UIC Indigo. (2024). Synthesis and Evaluation of Potent and Selective μOR and KOR Ligands Derived from the Akuamma Alkaloids. UIC Indigo. [Link]

-

Moyano, E., Fornalé, S., Palazón, J., Cusidó, R. M., Bagni, N., & Piñol, M. T. (2003). Application of Metabolic Engineering to the Production of Scopolamine. Molecules. [Link]

Sources

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cjnmcpu.com [cjnmcpu.com]

- 5. 3D-Structure and function of strictosidine synthase--the key enzyme of monoterpenoid indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 7. Stereochemical insights into sarpagan and akuammiline alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Akuammiline Alkaloids; Origin and Synthesis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rjpharmacognosy.ir [rjpharmacognosy.ir]

- 16. academic.oup.com [academic.oup.com]

- 17. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent Progress in the Metabolic Engineering of Alkaloids in Plant Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Application of metabolic engineering to enhance the content of alkaloids in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of Akuamma Alkaloids on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Opioid Potential of a Traditional Remedy

For centuries, the seeds of the West African tree Picralima nitida, commonly known as akuamma, have been utilized in traditional medicine for the management of pain and fever.[1][2][3] This traditional use has prompted scientific investigation into the active constituents of the seeds, a family of structurally related monoterpenoid indole alkaloids. These "akuamma alkaloids" have been identified as the primary source of the plant's pharmacological activity, with a particular focus on their interaction with the endogenous opioid system.[3][4][5]

This guide provides a detailed technical overview of the mechanism of action of the principal akuamma alkaloids at the mu (µ), delta (δ), and kappa (κ) opioid receptors. It will delve into their binding affinities, functional activities, and downstream signaling pathways, offering a comprehensive resource for researchers exploring novel scaffolds for the development of next-generation analgesics. While traditional use points to a collective effect, it is crucial to understand that individual alkaloids possess distinct pharmacological profiles, ranging from weak partial agonism to potent and selective agonism at different opioid receptor subtypes.[4][6]

The Akuamma Alkaloid Family: A Spectrum of Opioid Receptor Activity

The primary alkaloids isolated from Picralima nitida seeds include akuammine, pseudoakuammigine, akuammidine, akuammicine, akuammiline, and picraline.[4][7] Contrary to what the topic might suggest, This compound itself demonstrates little to no significant efficacy at opioid receptors , with binding affinities (Ki) consistently reported as greater than 10 µM for all three major opioid receptor subtypes.[6][8] However, other alkaloids within this family exhibit noteworthy interactions with the opioid system, making the akuamma scaffold a point of interest for medicinal chemistry and drug discovery.

The following table summarizes the binding affinities of the most well-characterized akuamma alkaloids at the µ, δ, and κ-opioid receptors.

| Compound | µ-Opioid Receptor (Ki, µM) | δ-Opioid Receptor (Ki, µM) | κ-Opioid Receptor (Ki, µM) | Reference(s) |

| Akuammine | 0.5 | >10 | >10 | [6][8] |

| Akuammidine | 0.6 | 2.4 | 8.6 | [6][8] |

| Akuammicine | >10 | >10 | 0.2 | [6][8] |

| This compound | >10 | >10 | >10 | [6][8] |

| Pseudo-akuammigine | >10 | >10 | >10 | [8] |

Mechanisms of Action at Opioid Receptors

The akuamma alkaloids display a range of activities at opioid receptors, from weak µ-opioid agonism to potent and selective κ-opioid agonism. This section will detail the known mechanisms for the most active compounds.

Akuammine and Pseudo-akuammigine: Weak Mu-Opioid Receptor Agonists

Signaling Pathway:

Upon binding to the µOR, these alkaloids induce a conformational change in the receptor, leading to the activation of intracellular G-proteins (specifically Gαi/o). This activation inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[13] This signaling cascade is a hallmark of µOR activation by classical opioids like morphine.

Interestingly, studies have suggested that the akuamma alkaloids, in their natural form, do not significantly recruit β-arrestin-2 (βArr2) to the µOR.[9] The recruitment of βArr2 is associated with some of the adverse effects of µOR agonists, such as respiratory depression and tolerance.[9] This potential for G-protein bias (preferential activation of the G-protein pathway over the β-arrestin pathway) has made the akuamma scaffold an attractive starting point for developing safer opioid analgesics.[9]

Caption: G-protein signaling pathway of Akuammine at the µ-opioid receptor.

Akuammicine: A Potent and Selective Kappa-Opioid Receptor Agonist

In contrast to its isomers, akuammicine shows a clear preference for the κ-opioid receptor (κOR), where it acts as a potent and selective agonist.[1][2][6][14][15][16][17] This makes it a compound of significant interest, as κOR agonists are known to produce analgesia without the addictive properties and severe side effects associated with µOR agonists.[1][2][14][17]

Signaling Pathway:

Similar to µOR agonists, akuammicine's activation of the κOR leads to the inhibition of adenylyl cyclase via a Gαi/o-mediated pathway, resulting in reduced intracellular cAMP levels.[17] However, some studies on semi-synthetic derivatives of akuammicine have shown that they can also induce the recruitment of β-arrestin-2 to the κOR, suggesting they may be balanced agonists.[14][15][16][17] The recruitment of β-arrestin to the κOR has been linked to aversion and sedation in some contexts.[14]

Caption: Experimental workflow for a radioligand competition binding assay.

cAMP Inhibition Assay (GloSensor™ Assay)

This assay measures the functional activity of a compound by quantifying its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels. [9] Principle: HEK293 cells are co-transfected with the opioid receptor of interest and a genetically encoded cAMP sensor (e.g., GloSensor™). When an agonist binds to the receptor, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This change is detected as a change in luminescence produced by the sensor.

Step-by-Step Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding the opioid receptor and the GloSensor™ cAMP biosensor.

-

Cell Plating: The transfected cells are plated in a multi-well plate.

-

Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to increase basal cAMP levels.

-

Compound Addition: The test compound (akuamma alkaloid) is added at various concentrations.

-

Signal Detection: The luminescence is measured over time using a luminometer.

-

Data Analysis: The inhibition of the forskolin-induced cAMP production is calculated to determine the potency (EC₅₀) and efficacy (Emax) of the compound.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay determines if a ligand induces the recruitment of β-arrestin to the activated opioid receptor. [4] Principle: This assay utilizes enzyme fragment complementation. The opioid receptor is fused to a small enzyme fragment, and β-arrestin is fused to the larger, complementing fragment. If the ligand binding to the receptor induces β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that generates a chemiluminescent signal.

Step-by-Step Methodology:

-

Cell Line: A cell line stably co-expressing the tagged opioid receptor and β-arrestin is used.

-

Cell Plating: The cells are plated in a multi-well plate.

-

Compound Addition: The test compound is added at various concentrations.

-

Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.

-

Data Analysis: The potency (EC₅₀) and efficacy (Emax) of β-arrestin recruitment are determined from the concentration-response curve.

Conclusion and Future Directions

The alkaloids from Picralima nitida represent a structurally novel class of opioid receptor modulators. While this compound itself is largely inactive, other constituents, particularly akuammicine, and semi-synthetic derivatives of pseudo-akuammigine, exhibit significant and potentially therapeutic interactions with the opioid system. Akuammicine's profile as a potent and selective κOR agonist makes it a promising lead for the development of non-addictive analgesics. [1][14][17]The weak, potentially G-protein biased µOR agonism of the akuammine/pseudo-akuammigine scaffold provides a valuable starting point for creating safer opioid analgesics. [9] Future research should focus on a more detailed characterization of the in-vivo pharmacology of these compounds, including their pharmacokinetic profiles and their effects in a broader range of pain models. Further exploration of the structure-activity relationships through medicinal chemistry will be crucial to optimize their potency, selectivity, and drug-like properties, potentially unlocking a new generation of opioid-based therapeutics with improved safety profiles.

References

-

Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

-

Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry, 67(23), 20842–20857. [Link]

-

Creed, S. M., et al. (2022). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. [Link]

-

Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. ChemRxiv. [Link]

-

Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PubMed. [Link]

-

Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

-

PubChem. (n.d.). Akuammine. National Center for Biotechnology Information. [Link]

-

Menzies, J. R., et al. (1998). Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). PubMed. [Link]

-

Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. SciSpace. [Link]

-

Creed, S. M., et al. (2022). Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity. American Chemical Society. [Link]

-

Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. ResearchGate. [Link]

-

Hennessy, M. R., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. PMC. [Link]

-

Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ResearchGate. [Link]

-

PubChem. (n.d.). This compound pseudoindoxyl. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Akuammine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. Semantic Scholar. [Link]

-

Agu, K. C., et al. (2022). Pseudo-akuammigine, an alkaloid from Picralima nitida seeds, has anti-inflammatory and analgesic actions in rats. ResearchGate. [Link]

-

Hennessy, M. R., et al. (2022). Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ChemRxiv. [Link]

-

PubChem. (n.d.). Pseudothis compound. National Center for Biotechnology Information. [Link]

-

Creed, S. M. (2025). Investigating the structure-activity relationships of akuammicine – An alkaloid from Picralima nitida. ACS Fall 2025. [Link]

-

Creed, S. M., et al. (2020). Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. bioRxiv. [Link]

Sources

- 1. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity | Poster Board #3178 - American Chemical Society [acs.digitellinc.com]

- 2. Late-stage derivatisation of akuammicine for probing kappa opioid receptor activity [morressier.com]

- 3. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor (2022) [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking of Akuammigine with the Mu-Opioid Receptor

This guide provides a comprehensive, technically-grounded workflow for conducting in silico molecular docking studies of the natural alkaloid Akuammigine with the human mu-opioid receptor (MOR). It is designed for researchers, computational chemists, and drug development professionals seeking to understand the structural basis of this interaction. The methodologies described herein are rooted in established computational practices, emphasizing not just the "how" but the critical "why" behind each procedural choice to ensure scientific rigor and reproducibility.

Foundational Concepts: The Ligand and its Target

Before embarking on any computational study, a thorough understanding of the biological and chemical context is paramount. The interaction between a ligand and its receptor is not a random event but a highly specific molecular recognition process governed by the principles of chemistry and physics.

The Ligand of Interest: this compound

This compound is a monoterpenoid indole alkaloid derived from the seeds of the West African tree Picralima nitida. Traditionally, these seeds have been used in ethnopharmacology for the management of pain and fever.[1][2] Scientific investigations have identified that the primary pharmacological targets of several alkaloids from P. nitida, including this compound, are the opioid receptors.[3][4]

However, the precise nature of its activity at the mu-opioid receptor (MOR) has been subject to varied reports. Some studies suggest it possesses weak efficacy, while others point to potential antagonist or partial agonist properties.[5] This ambiguity makes this compound a compelling candidate for in silico analysis, which can provide a structural hypothesis for its observed pharmacological profile and guide further empirical investigation. Its unique scaffold, distinct from traditional morphinan opioids, presents an opportunity to explore novel binding modes within the MOR.[6]

The Biological Target: The Mu-Opioid Receptor (MOR)

The mu-opioid receptor is a canonical Class A G-protein-coupled receptor (GPCR) and the principal target for most clinically used opioid analgesics, such as morphine and fentanyl, as well as endogenous opioid peptides.[7][8] Activation of the MOR by an agonist initiates a downstream signaling cascade, primarily through Gαi/o proteins, which ultimately leads to its potent analgesic effects.[9] The same activation, however, is also responsible for life-threatening side effects like respiratory depression.[8]

The elucidation of high-resolution crystal and cryo-EM structures of the MOR has been a watershed moment for structure-based drug design.[7][9][10] These structures, available in the Protein Data Bank (PDB), provide a static but invaluable blueprint of the receptor's three-dimensional architecture, revealing the orthosteric binding pocket where opioids bind. For this guide, we will reference the crystal structure of the mouse MOR in complex with a morphinan antagonist (PDB ID: 4DKL), as an antagonist-bound state often presents a well-defined and accessible binding cavity, providing a robust starting point for docking novel compounds.[7]

The In Silico Docking Workflow: A Validated Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex.[11][12] The following protocol is designed as a self-validating system, incorporating a crucial control step to build confidence in the predictive power of the simulation.

Caption: High-level workflow for a validated in silico molecular docking study.

Step-by-Step Methodology: Receptor Preparation

The goal of receptor preparation is to transform a raw PDB file into a computationally ready model by correcting structural artifacts and assigning appropriate chemical properties. This is arguably the most critical phase, as errors here will propagate through the entire simulation.

-

Obtain Receptor Structure: Download the PDB file for the mu-opioid receptor. For this guide, we use PDB ID: 4DKL.[7] This structure is chosen for its high resolution (2.8 Å) and the presence of a co-crystallized antagonist, which clearly defines the binding pocket.

-

Clean the Structure: The raw PDB file contains non-essential information for docking. Using molecular visualization software like UCSF Chimera or AutoDock Tools, perform the following:[13][14]

-

Remove Water Molecules: Unless you are specifically studying water-bridged interactions, crystallographic waters should be removed as they can sterically hinder ligand docking.

-

Remove Co-ligands and Alternate Conformations: Delete the co-crystallized antagonist and any non-protein chains or molecules. If the protein has residues with alternate conformations, retain only the one with the highest occupancy.

-

-

Process the Protein:

-

Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens to the structure, ensuring that polar hydrogens are correctly placed to participate in potential hydrogen bonds.[15]

-

Assign Partial Charges: Assign partial atomic charges to the receptor atoms. For AutoDock, Kollman charges are a standard choice. These charges are essential for the scoring function to calculate electrostatic interactions.[16]

-

-

Save the Prepared Receptor: Save the final, processed receptor structure in the PDBQT file format. This format is required by AutoDock Vina and contains the atomic coordinates, partial charges (Q), and atom types (T).[17]

Step-by-Step Methodology: Ligand Preparation

Proper ligand preparation ensures that the input molecule is in a realistic, low-energy conformation and has the correct chemical properties defined for the docking software.

-

Obtain Ligand Structure: Obtain the 3D structure of this compound. A reliable source is the PubChem database (CID: 442449). Download the structure in a 3D format, such as SDF.

-

Add Hydrogens and Define Torsions:

-

Load the ligand into AutoDock Tools.[18]

-

Add hydrogens, ensuring the correct protonation state at a physiological pH (e.g., 7.4).[19]

-

Define the rotatable bonds. The docking algorithm will explore the conformational space of the ligand by rotating these bonds. Allowing for ligand flexibility is crucial for finding the optimal binding pose.[20]

-

-

Assign Partial Charges: Assign Gasteiger charges to the ligand atoms. This is a rapid and widely used method for calculating charges on small molecules.[18]

-

Save the Prepared Ligand: Save the final ligand structure in the PDBQT file format.

Step-by-Step Methodology: Docking Simulation

With the receptor and ligand prepared, the next step is to define the search space and run the docking algorithm.

-

Grid Box Generation: The docking algorithm does not search the entire receptor. Instead, it confines its search to a user-defined 3D grid, known as the grid box.[21]

-

Rationale: Centering the grid box on the known active site dramatically increases computational efficiency and reduces the chance of finding irrelevant, low-affinity binding sites on the protein surface.[22]

-

Procedure: Using AutoDock Tools, load the prepared receptor. Center the grid box on the coordinates of the previously removed co-crystallized ligand. Adjust the dimensions of the box (e.g., 24x24x24 Å) to ensure it fully encompasses the binding pocket, providing enough room for the ligand to move and rotate freely.[23][24]

-

-

Configuration File: Create a configuration text file (conf.txt) that specifies the input files and docking parameters for Vina.[19]

-

Execute AutoDock Vina: Run the docking simulation from the command line.[25]

-

Command: vina --config conf.txt --log akuammigine_log.txt

-

The exhaustiveness Parameter: This parameter controls the thoroughness of the conformational search. The default value is 8. Increasing it (e.g., to 16 or 32) leads to a more exhaustive search at the cost of longer computation time, increasing the probability of finding the true minimum-energy binding pose.[25]

-

Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Meaningful interpretation requires looking beyond the numbers and visually inspecting the molecular interactions.

The Scoring Function: Binding Affinity

AutoDock Vina's scoring function provides an approximation of the binding affinity in kcal/mol.[26]

-

Interpretation: More negative scores indicate a stronger predicted binding affinity.[27] It is a common misconception to treat this score as an absolute measure of binding free energy. Its primary utility lies in the relative ranking of different ligands or different poses of the same ligand.[28]

Pose Analysis: The Key to Mechanistic Insight

The top-scoring poses must be visually analyzed to assess their chemical and biological plausibility. This is a critical step that separates rote computation from scientific insight.

-

Load and Visualize: Use software like PyMOL or UCSF Chimera to load the receptor PDBQT file and the output ligand PDBQT file (akuammigine_out.pdbqt).

-

Identify Key Interactions: Examine the top-ranked pose for favorable intermolecular interactions between this compound and the amino acid residues of the MOR binding pocket. Look for:[28]

-

Hydrogen Bonds: These are strong, directional interactions crucial for specificity.

-

Hydrophobic Interactions: The burying of nonpolar surfaces is a major driver of binding.

-

Ionic Bonds (Salt Bridges): Interactions between charged groups.

-

Pi-Stacking: Interactions between aromatic rings.

-

Caption: Logical flow for the interpretation of molecular docking results.

The Self-Validating Control: Redocking

To build confidence in the chosen docking protocol (parameters, grid box, etc.), a crucial control experiment is to re-dock the original co-crystallized ligand.

-

Procedure: Perform a docking simulation using the native antagonist from 4DKL as the ligand.

-

Validation Criterion: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the top-scoring docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the protocol can accurately reproduce the known binding mode.[28]

Hypothetical Data Presentation and Discussion

The following table presents a hypothetical summary of docking results for this compound against the MOR, benchmarked against the validated control.

| Compound | PDB ID | Binding Affinity (kcal/mol) | RMSD (Å) from Crystal Pose | Key Interacting Residues (Hypothetical) |

| β-FNA (Control) | 4DKL | -10.8 | 1.35 | Asp147, Tyr148, His297, Trp318 |

| This compound | N/A | -8.9 | N/A | Asp147, Met151, Tyr326, Ile322 |

Discussion of Hypothetical Results:

The validation of our docking protocol was successful, as indicated by the low RMSD of 1.35 Å achieved when redocking the native antagonist, β-FNA. This provides confidence that the parameters used are appropriate for this system.

This compound exhibited a strong predicted binding affinity of -8.9 kcal/mol. While this is less potent than the covalent antagonist, it suggests a significant interaction potential. Visual analysis of the top-scoring pose reveals that this compound occupies the same orthosteric pocket as known opioids. A key hypothetical interaction is a hydrogen bond between the indole nitrogen of this compound and the carboxylate side chain of Asp147, a highly conserved residue critical for opioid binding. Furthermore, the molecule is stabilized by several hydrophobic interactions with residues such as Met151 and Ile322.

These computational results provide a structural basis for the experimentally observed affinity of this compound for the mu-opioid receptor.[5] The specific interactions identified can be used to formulate hypotheses for site-directed mutagenesis studies or to guide the design of semi-synthetic derivatives with improved potency or altered pharmacological profiles.[8][29][30] The next logical step would be to perform molecular dynamics simulations to assess the stability of this predicted binding pose over time.

References

-

Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020). Journal of Natural Products. [Link][1][2]

-

Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021). ACS Publications. [Link][3]

-

Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). (2000). British Journal of Pharmacology. [Link][5]

-

Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds. (2020). American Chemical Society. [Link][6]

-

Crystal structure of the mu-opioid receptor bound to a morphinan antagonist. (2012). Nature. [Link][7]

-

How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link][28]

-

How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link][26]

-

Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2021). National Library of Medicine. [Link]

-

Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. [Link]

-

Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids. (2020). Semantic Scholar. [Link][4]

-

Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023). ChemRxiv. [Link][8]

-

Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023). ResearchGate. [Link][29]

-

Interpretation of Molecular docking results? (2023). ResearchGate. [Link][27]

-

How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube. [Link]

-

LaBOX: A Grid Box Calculation Tool for Molecular Docking. GitHub. [Link]

-

Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. (2021). International Journal of Engineering Research & Technology. [Link][11]

-

Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link][16]

-

Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. (2023). Journal of Medicinal Chemistry. [Link][30]

-

8EF6: Morphine-bound mu-opioid receptor-Gi complex. (2022). RCSB PDB. [Link][31]

-

How does one prepare proteins for molecular docking? (2021). Quora. [Link][15]

-

PyRx Tutorial - Prepare Proteins & Ligands for Docking. (2025). YouTube. [Link]

-

6DDF: Mu Opioid Receptor-Gi Protein Complex. (2018). RCSB PDB. [Link][10]

-

8F7Q: Gi bound mu-opioid receptor in complex with beta-endorphin. (2022). RCSB PDB. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link][25]

-

Structure of the μ Opioid Receptor-Gi Protein Complex. (2018). National Library of Medicine. [Link][9]

-

(PDF) In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2023). ResearchGate. [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. The Scripps Research Institute. [Link][17]

-

Preparing the protein and ligand for docking. ScotChem. [Link][14]

-

Session 4: Introduction to in silico docking. University of Cambridge. [Link][20]

-

How to generate Autodock Grid Box? (2021). ResearchGate. [Link][22]

-

In Silico Molecular Docking with Ligand Target. (2024). Protocols.io. [Link]

-

Generating grid box for Docking using Vina. (2024). YouTube. [Link][23]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI. [Link][12]

-

AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link][18]

-

Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists-inverse agonists with reduced withdrawal effects. (2022). National Library of Medicine. [Link]

-

Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. (2024). YouTube. [Link][24]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link][32]

-

Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor | Request PDF. (2025). ResearchGate. [Link]

-

Modified Akuamma Alkaloids with Increased Potency at the Mu-opioid Receptor. ACS Figshare. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Pharmacological Characterization of Six Opioidergic Picralima nitida Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the structure-activity relationship of opioidergic indole alkaloids isolated from akuamma seeds - American Chemical Society [acs.digitellinc.com]

- 7. 4dkl - Crystal structure of the mu-opioid receptor bound to a morphinan antagonist - Summary - Protein Data Bank Japan [pdbj.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Structure of the μ Opioid Receptor-Gi Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]

- 13. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]

- 14. scotchem.ac.uk [scotchem.ac.uk]

- 15. quora.com [quora.com]

- 16. m.youtube.com [m.youtube.com]

- 17. indico4.twgrid.org [indico4.twgrid.org]

- 18. m.youtube.com [m.youtube.com]

- 19. eagonlab.github.io [eagonlab.github.io]

- 20. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 21. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]

- 22. researchgate.net [researchgate.net]